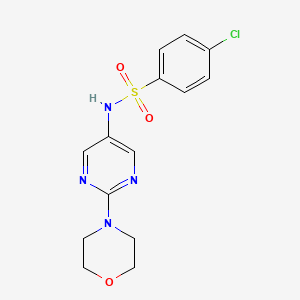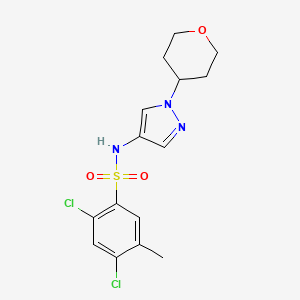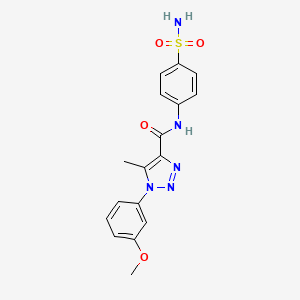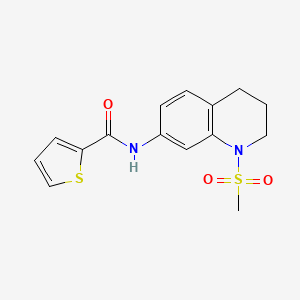![molecular formula C22H19N5O5 B2539846 2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid CAS No. 942000-96-6](/img/structure/B2539846.png)
2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. It is not directly mentioned in the provided papers, but the structure suggests it could be a derivative of imidazopurinone or related heterocyclic compounds, which are often explored for their biological activities, such as anti-inflammatory and antimicrobial properties, as well as their potential as ligands for various receptors.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids involves acylation followed by Michael addition, as described in the preparation of compounds from 2-aminopyridines . Similarly, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization of carboxylic acid groups with thiosemicarbazide . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as 1H NMR spectral and X-Ray crystallography. These techniques provide insights into the molecular conformations in solution and in the crystal form . For the compound , similar analytical methods would likely be employed to determine its molecular structure and confirm the success of the synthesis.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes transformations such as the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid . This type of reactivity could be relevant to the compound if similar functional groups are present or if analogous photochemical reactions are applicable.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as substituted (2-phenoxyphenyl)acetic acids, have been evaluated for their anti-inflammatory activity and toxicity, including ulcerogenic potential . The compound would similarly require evaluation of its physical properties, such as solubility and stability, as well as its chemical properties, including reactivity and biological activity.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research into the synthetic pathways and chemical properties of related compounds provides insights into their potential applications in medicinal chemistry and drug design. For instance, the synthesis of novel indole-benzimidazole derivatives through condensation reactions highlights a methodology that could be applicable for generating structurally related compounds, including "2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetic acid" (Wang et al., 2016). Moreover, the synthesis, characterization, and pharmacological screening of benzimidazole derivatives present a process for evaluating the biological activities of such compounds (Shaharyar et al., 2016).
Pharmacological Applications
The pharmacological potential of related compounds has been explored, indicating possible applications for "2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetic acid" in drug development. Studies on the synthesis and anticancer evaluation of benzimidazole derivatives showcase the therapeutic relevance of such molecules in oncology (Salahuddin et al., 2014). Additionally, research on p-hydroxyphenylacetate 3-hydroxylase as a biocatalyst for synthesizing trihydroxyphenolic acids reveals the compound's potential as a strong antioxidant, suggesting its utility in developing medicinal agents with antioxidative properties (Dhammaraj et al., 2015).
Biological Activities and Potential Therapeutic Uses
The exploration of biological activities and potential therapeutic uses of structurally similar compounds indicates a broad spectrum of applications. For example, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity highlight the anti-inflammatory potential of related compounds, providing a foundation for further research into their therapeutic applications (Atkinson et al., 1983). Synthesis and evaluation of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities suggest the compound's relevance in addressing pain and inflammation (Khalifa & Abdelbaky, 2008).
Propiedades
IUPAC Name |
2-[4-methyl-1,3-dioxo-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-24-19-18(20(30)27(22(24)31)13-17(28)29)26-12-11-25(21(26)23-19)14-7-9-16(10-8-14)32-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGWWNMLNMIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2539765.png)

![3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539769.png)

![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)
![2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2539775.png)




![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)

